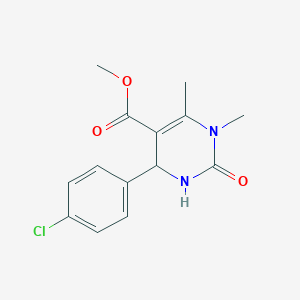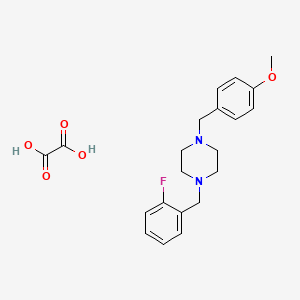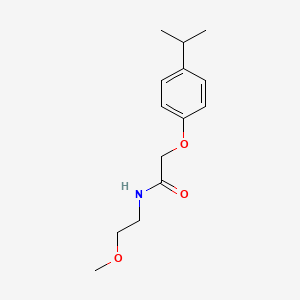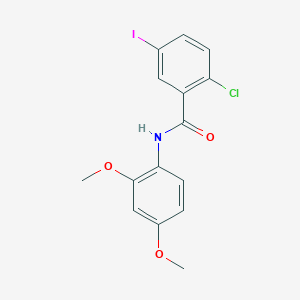
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as BMN or NSC-71948, is a chemical compound that belongs to the family of dioxane derivatives. BMN has been found to have several potential applications in scientific research, particularly in the field of cancer treatment.
作用机制
The mechanism of action of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been found to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
实验室实验的优点和局限性
One advantage of using 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful tool for cancer research and treatment. However, one limitation of using 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is its cytotoxicity, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research and development of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One potential direction is the modification of the compound to improve its efficacy and reduce its cytotoxicity. Another potential direction is the development of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its potential applications in other areas of scientific research.
合成方法
The synthesis of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the reaction of 2-butyl-4-chloro-5-methyl-1,3-dioxane with 4-methoxy-3-nitrobenzaldehyde in the presence of a base such as sodium methoxide. The resulting product is then hydrolyzed to form 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione.
科学研究应用
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to have several potential applications in scientific research, particularly in the field of cancer treatment. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-4-5-8-17(2)24-15(19)12(16(20)25-17)9-11-6-7-14(23-3)13(10-11)18(21)22/h6-7,9-10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQHQLFLRNUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-(4-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5123395.png)


![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5123406.png)
![4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5123409.png)
![2-(4-bromophenyl)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5123413.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide](/img/structure/B5123427.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5123447.png)

![4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5123460.png)


![N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5123493.png)
![methyl 4-({4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B5123507.png)